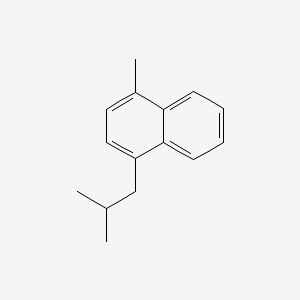1-Methyl-4-(2-methylpropyl)naphthalene
CAS No.: 60848-32-0
Cat. No.: VC16958425
Molecular Formula: C15H18
Molecular Weight: 198.30 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 60848-32-0 |
|---|---|
| Molecular Formula | C15H18 |
| Molecular Weight | 198.30 g/mol |
| IUPAC Name | 1-methyl-4-(2-methylpropyl)naphthalene |
| Standard InChI | InChI=1S/C15H18/c1-11(2)10-13-9-8-12(3)14-6-4-5-7-15(13)14/h4-9,11H,10H2,1-3H3 |
| Standard InChI Key | ZIVPLQNIQDIJBX-UHFFFAOYSA-N |
| Canonical SMILES | CC1=CC=C(C2=CC=CC=C12)CC(C)C |
Introduction
Chemical Structure and Molecular Characteristics
Structural Configuration
The molecular architecture of 1-methyl-4-(2-methylpropyl)naphthalene consists of a naphthalene ring system (two fused benzene rings) with a methyl group (-CH) at the 1-position and an isobutyl group (-CHCH(CH)) at the 4-position . The IUPAC name, 1-methyl-4-(2-methylpropyl)naphthalene, reflects this substitution pattern. The SMILES notation further elucidates the connectivity of atoms .
Conformational Analysis
X-ray crystallographic studies of structurally analogous naphthalene derivatives reveal that bulky substituents like isobutyl groups induce steric hindrance, leading to non-planar conformations. For example, in a related compound, 1,8-bis(4-isobutylbenzoyl)naphthalene, the dihedral angles between the naphthalene core and substituent-bearing benzene rings ranged from 64.29° to 69.26° . Such distortions impact intermolecular interactions, including π-π stacking, which was observed at interplanar distances of approximately 3.41 Å .
Synthesis and Reactivity
Synthetic Routes
1-Methyl-4-(2-methylpropyl)naphthalene is typically synthesized via Friedel-Crafts alkylation or acylation reactions. A common approach involves electrophilic aromatic substitution on naphthalene derivatives using methyl and isobutyl halides in the presence of Lewis acids like AlCl . For instance, Okamoto et al. (2011) demonstrated the aroylation of naphthalene using acyl chlorides under similar conditions, yielding substituted derivatives with high regioselectivity .
Optimization Challenges
Key challenges include controlling substitution patterns and minimizing side reactions. The steric bulk of the isobutyl group often necessitates prolonged reaction times (24–48 hours) and elevated temperatures (80–100°C) . Purification typically involves column chromatography using silica gel and non-polar eluents like hexane.
Reactivity Profile
The compound’s reactivity is dominated by the electron-rich naphthalene ring. Electrophilic substitution reactions (e.g., nitration, sulfonation) preferentially occur at the 5- and 8-positions due to the directing effects of the existing substituents. Hydrogenation under catalytic conditions (H, Pd/C) reduces the aromatic rings, yielding decalin derivatives.
Physical and Chemical Properties
Solubility and Stability
The compound is insoluble in water but miscible with organic solvents like toluene and dichloromethane. It exhibits moderate stability under ambient conditions but degrades upon prolonged exposure to UV light, forming oxidative byproducts.
Applications and Industrial Relevance
Role in Organic Synthesis
1-Methyl-4-(2-methylpropyl)naphthalene serves as a precursor in the synthesis of complex PAHs and liquid crystals. Its rigid structure and substituent flexibility make it valuable for constructing supramolecular architectures .
Materials Science
The compound’s ability to engage in π-π stacking interactions has been exploited in organic semiconductors and photovoltaic materials. For example, Sasagawa et al. (2012) demonstrated that related naphthalene derivatives form crystalline phases with enhanced charge transport properties .
Analytical Characterization
Chromatographic Methods
Gas chromatography coupled with time-of-flight mass spectrometry (GC-TOFMS) enables precise identification and quantification. A DB-1 column (20 m × 0.1 mm ID) with a 0.4 µm phase film, operated at a helium flow rate of 0.6 mL/min, achieves baseline separation of hydrocarbon analogues in under 14 minutes .
Spectroscopic Techniques
-
Mass Spectrometry: Electron ionization (EI) produces a molecular ion peak at m/z 198, with fragmentation patterns dominated by losses of methyl and isobutyl groups .
-
X-ray Crystallography: Single-crystal analyses reveal unit cell parameters (e.g., monoclinic systems with a = 18.528 Å, b = 7.839 Å) and intermolecular interactions .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume